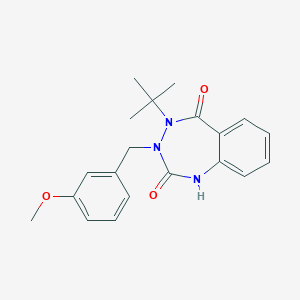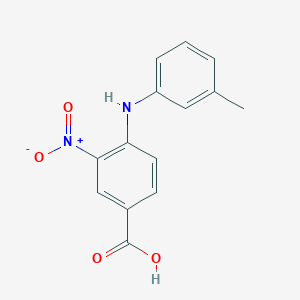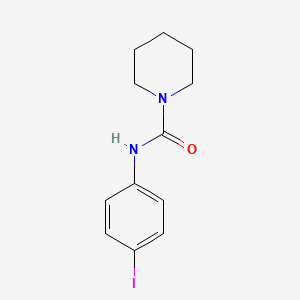
N-(4-iodophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)piperidine-1-carboxamide is a compound that includes a piperidine moiety . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-1-carboxamide, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of piperidine-1-carboxamide is 128.1723 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-1-carboxamide, a related compound, include a molecular weight of 128.1723 . The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Antiobesity Effects
Research has demonstrated the potential of cannabinoid CB1 receptor antagonists, such as AM-251 (a compound structurally similar to N-(4-iodophenyl)piperidine-1-carboxamide), in reducing food intake, body weight, and adipose tissue mass in diet-induced obese mice. This suggests a viable pharmacological approach to sustained weight loss through chronic treatment with cannabinoid CB1 receptor antagonists (Hildebrandt, Kelly-Sullivan, & Black, 2003).
HIV-1 Activity Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of CCR5, a co-receptor for HIV-1 entry into cells. For example, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, has shown high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. This highlights its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and DNA cleavage. These compounds have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Serotonin Receptor Imaging
Research into serotonin 1A receptor imaging for human subjects has explored the use of compounds such as 18F-Mefway, which compares favorably to 18F-FCWAY. These studies aim to quantify 5-HT1A receptors in the brain, offering insights into the neurobiological underpinnings of various psychiatric disorders (Choi et al., 2015).
Microglia Imaging
Developments in PET imaging technologies have introduced compounds like [11C]CPPC, targeting the CSF1R on microglia, for noninvasive imaging of neuroinflammation. This has implications for understanding and treating neuropsychiatric disorders, including Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Cancer Therapeutics
The discovery of compounds like MK-4827, a poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, showcases the therapeutic potential of piperidine-1-carboxamide derivatives in treating cancer (Jones et al., 2009).
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new piperidine derivatives like N-(4-iodophenyl)piperidine-1-carboxamide could be a promising direction for future research in drug discovery .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to influence a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGZMVBVHCJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
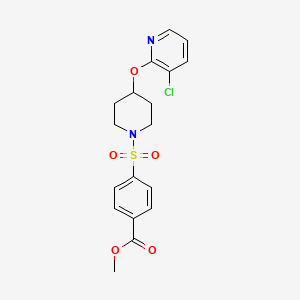

![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
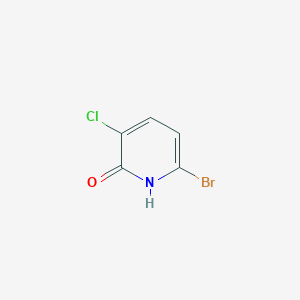

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)
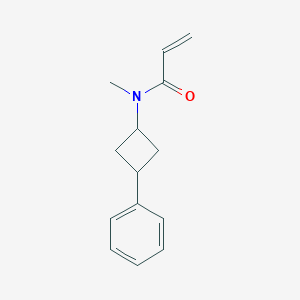

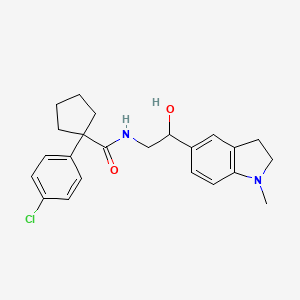
![1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2991943.png)
![4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2991944.png)
